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Compound of Interest

Compound Name:
4,6-Dimethoxypyrimidine-5-

carbaldehyde

Cat. No.: B1587238 Get Quote

An In-depth Technical Guide to 4,6-dimethoxypyrimidine-5-carbaldehyde for Advanced

Research

Foreword: The Strategic Importance of the
Pyrimidine Scaffold
In the landscape of medicinal chemistry and agrochemical design, the pyrimidine ring stands

as a "privileged scaffold." Its prevalence in the architecture of DNA and RNA has made it a

focal point for therapeutic intervention for decades. The strategic placement of functional

groups on this heterocyclic core allows for the fine-tuning of electronic properties, solubility, and

steric interactions, enabling precise targeting of biological macromolecules. The 4,6-

dimethoxypyrimidine moiety, in particular, is a key structural motif found in numerous

commercial herbicides and serves as a versatile building block in drug discovery.[1][2]

This guide focuses on a specific, highly functionalized derivative: 4,6-dimethoxypyrimidine-5-
carbaldehyde. The introduction of an electrophilic aldehyde group at the C-5 position, flanked

by two electron-donating methoxy groups, creates a unique chemical entity with a rich and

nuanced reactivity profile. This document provides researchers, scientists, and drug

development professionals with a comprehensive technical overview of its physical and

chemical properties, predictive spectroscopic signatures, a robust synthesis protocol, and its

potential applications, grounded in established chemical principles and authoritative data.
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Section 1: Physicochemical and Structural
Properties
Understanding the fundamental physicochemical properties of a compound is the bedrock of its

application in any research endeavor. These parameters dictate solubility, stability, and

suitability for various analytical and synthetic protocols. While extensive experimental data for

this specific molecule is not widely published, we can consolidate known information and

provide expert predictions based on its structure and data from closely related analogues.

Table 1: Core Physicochemical Properties of 4,6-dimethoxypyrimidine-5-carbaldehyde
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Property Value Source / Justification

CAS Number 4558-59-2 [3]

Molecular Formula C₇H₈N₂O₃ [3]

Molecular Weight 168.15 g/mol [3]

Appearance
Predicted: White to pale yellow

crystalline solid

Based on related structures

like 4,6-dichloropyrimidine-5-

carbaldehyde and other

functionalized pyrimidines

which are typically solids.[4][5]

Melting Point Predicted: > 75 °C

The precursor, 4,6-

dichloropyrimidine-5-

carbaldehyde, melts at 66-71

°C.[4] Substitution with

methoxy groups, which can

engage in intermolecular

interactions, is expected to

increase the melting point.

Boiling Point

Data not available. High boiling

point expected due to polarity

and molecular weight.

---

Purity
Commercially available at

≥96%
[3][6]

Solubility

Predicted: Soluble in polar

aprotic solvents (DMSO,

DMF), moderately soluble in

chlorinated solvents (DCM,

chloroform) and alcohols

(methanol, ethanol). Limited

solubility in water and nonpolar

solvents (hexanes).

The polar aldehyde and

methoxy groups, combined

with the heterocyclic ring,

suggest this solubility profile.

Related compound 2-amino-

4,6-dimethoxypyrimidine is

soluble in methanol.[7]

Structural Analysis:
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The molecule's reactivity is dictated by the interplay of its functional groups. The two methoxy

groups at positions 4 and 6 are electron-donating groups (EDGs) through resonance,

increasing the electron density of the pyrimidine ring. Conversely, the aldehyde group at

position 5 is a strong electron-withdrawing group (EWG) through both induction and resonance.

This "push-pull" electronic configuration significantly influences the molecule's chemical

behavior.

Caption: Structure of 4,6-dimethoxypyrimidine-5-carbaldehyde with atom numbering for

NMR.

Section 2: Predictive Spectroscopic Analysis
Spectroscopic analysis is essential for structure elucidation and quality control. While a

dedicated public spectral database for this compound is sparse, we can accurately predict its

signature in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry based on established principles.[8]

This predictive framework provides a powerful tool for researchers to confirm the identity and

purity of their synthesized material.

Proton NMR (¹H NMR)
The molecule possesses a plane of symmetry through C2 and C5, simplifying the spectrum.

We expect three distinct signals.

Aldehyde Proton (H at C₅-CHO): This proton is attached to a carbonyl carbon and is heavily

deshielded. It will appear as a singlet far downfield, typically in the δ 9.8 - 10.5 ppm range.[5]

Pyrimidine Ring Proton (H-2): This proton is on an electron-deficient aromatic ring, situated

between two nitrogen atoms. It will appear as a singlet (no adjacent protons to couple with)

in the aromatic region, predicted around δ 8.8 - 9.1 ppm.

Methoxy Protons (H at C₄-OCH₃ & C₆-OCH₃): The two methoxy groups are chemically

equivalent due to the molecule's symmetry. They will produce a single, sharp singlet

integrating to 6 protons. The signal is expected in the δ 4.0 - 4.2 ppm range.

Carbon NMR (¹³C NMR)
We anticipate five signals corresponding to the unique carbon environments.
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Aldehyde Carbonyl (C at C₅-CHO): This is the most deshielded carbon, appearing far

downfield, typically δ 185 - 195 ppm.

Ring Carbons C-4 and C-6: These two carbons are equivalent and attached to electron-

donating oxygen atoms, placing them far downfield for aromatic carbons, likely in the δ 170 -

175 ppm range.

Ring Carbon C-2: This carbon, situated between two nitrogens, is also significantly

deshielded, predicted to be around δ 160 - 165 ppm.

Ring Carbon C-5: This carbon is attached to the aldehyde group and is part of the aromatic

system. Its resonance is expected around δ 110 - 115 ppm.

Methoxy Carbons (C at OCH₃): The equivalent methoxy carbons will produce a single signal

in the aliphatic region, around δ 55 - 60 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong absorption of the aldehyde's carbonyl group.

C=O Stretch (Aldehyde): A very strong, sharp absorption band is expected around 1680 -

1700 cm⁻¹. Conjugation with the pyrimidine ring slightly lowers the frequency from a typical

aliphatic aldehyde.

C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretch will appear just above 3000 cm⁻¹,

while the characteristic aldehyde C-H stretch will manifest as two weak bands around 2820

cm⁻¹ and 2720 cm⁻¹.

C=N and C=C Stretch (Ring): Multiple bands in the 1400 - 1600 cm⁻¹ region correspond to

the stretching vibrations of the pyrimidine ring.[9]

C-O Stretch (Methoxy): Strong, characteristic bands for the aryl-ether linkage will be present

in the 1200 - 1275 cm⁻¹ (asymmetric) and 1000 - 1075 cm⁻¹ (symmetric) regions.

Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum:
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Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z = 168, corresponding to

the molecular weight of the compound.

Key Fragmentation: A prominent fragment would be the loss of the aldehyde proton (M-1) at

m/z = 167. Another significant fragmentation pathway would be the loss of a methyl radical

(•CH₃) from a methoxy group, resulting in a peak at m/z = 153. Subsequent loss of carbon

monoxide (CO) from the aldehyde group is also a plausible fragmentation step.

Section 3: Chemical Properties and Reactivity
The synthetic utility of 4,6-dimethoxypyrimidine-5-carbaldehyde stems from the reactivity of

its aldehyde functional group.

Condensation Reactions: The aldehyde is an excellent electrophile for condensation

reactions with active methylene compounds. For instance, a Claisen-Schmidt condensation

with a ketone (e.g., acetophenone) under basic conditions would yield a pyrimidine-based

chalcone, a valuable scaffold in medicinal chemistry.[5]

Reductive Amination: The aldehyde can be converted into an amine via reductive amination,

providing a pathway to introduce diverse substituents at the C-5 position, which is a common

strategy for library synthesis in drug discovery.

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic

acid using standard reagents like potassium permanganate or Jones reagent. Conversely, it

can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
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4,6-Dimethoxypyrimidine-
5-carbaldehyde

Base (e.g., NaOH, EtOH)

 Electrophile

Ketone (R-CO-CH₃)

 Nucleophile (Enolate)

Pyrimidine-based Chalcone

 Condensation

Step 1: Vilsmeier-Haack Formylation & Chlorination

Step 2: Nucleophilic Aromatic Substitution (SₙAr)

4,6-Dihydroxypyrimidine

4,6-Dichloro-pyrimidine-
5-carbaldehyde

Reflux, 3-5h

POCl₃ / DMF

4,6-Dimethoxypyrimidine-
5-carbaldehyde

Stir at RT, 2-4h

Sodium Methoxide (NaOMe) Methanol (Solvent)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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